Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4): A Technical Guide for the Medicinal Chemist
Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4): A Technical Guide for the Medicinal Chemist
Executive Summary: This document provides a comprehensive technical overview of Methyl N-methyl-N-(piperidin-4-yl)glycinate, a heterocyclic compound featuring a core piperidine scaffold. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][] This guide delves into the molecule's structural properties, proposes a detailed synthetic pathway, and explores its potential as a versatile building block for drug discovery and development. By combining a secondary amine, a conformationally flexible piperidine ring, and a glycine methyl ester functional handle, this compound serves as a valuable starting point for creating libraries of novel molecules aimed at a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
The piperidine moiety is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products.[3] Its prevalence stems from a combination of favorable physicochemical properties:
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Three-Dimensional Diversity: The piperidine ring typically adopts a stable chair conformation, allowing substituents to be precisely positioned in axial or equatorial orientations. This provides a rigid framework for optimizing interactions with biological targets.
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Improved Pharmacokinetics: The saturated, non-aromatic nature of the piperidine ring often imparts improved solubility and metabolic stability compared to its aromatic counterpart, pyridine.
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Basic Nitrogen Center: The secondary amine within the piperidine ring is basic (pKa ~10-11), allowing it to be protonated at physiological pH. This positive charge can be crucial for forming key ionic interactions with acidic residues in protein binding pockets.
The subject of this guide, Methyl N-methyl-N-(piperidin-4-yl)glycinate, incorporates several key features that enhance its utility. The N-methyl group on the exocyclic nitrogen can significantly influence a molecule's potency, selectivity, and metabolic stability, an effect often referred to as the "magic methyl" phenomenon.[4] Furthermore, the glycine methyl ester side-chain provides a reactive handle for further synthetic elaboration, such as amide bond formation, to create peptidomimetic structures or explore structure-activity relationships (SAR).[5]
Physicochemical and Structural Properties
The fundamental properties of Methyl N-methyl-N-(piperidin-4-yl)glycinate are summarized below. These characteristics are essential for planning synthetic transformations and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 734515-41-4 | N/A |
| Molecular Formula | C₉H₁₈N₂O₂ | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| SMILES | O=C(OC)CN(C)C1CCNCC1 | [6] |
| IUPAC Name | Methyl N-methyl-N-(piperidin-4-yl)glycinate | N/A |
| Predicted pKa | ~9.5 (piperidine N), ~7.5 (exocyclic N) | N/A |
| Predicted LogP | ~0.8 | N/A |
Proposed Synthetic Pathway and Experimental Protocol
While this specific compound is not widely cataloged with a standard synthesis, a robust and logical pathway can be devised from commercially available starting materials using well-established organic chemistry principles. The proposed three-step synthesis starts from 1-Boc-4-piperidone and leverages reductive amination followed by N-alkylation.
Overall Synthetic Workflow
The proposed pathway is designed for efficiency and control, using a protecting group strategy to ensure selective functionalization.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Rationale: This protocol employs reductive amination, a reliable method for forming C-N bonds. The use of a Boc protecting group directs the initial alkylation to the exocyclic amine. The final deprotection under acidic conditions is typically clean and high-yielding.
Step 1: Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
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To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine (2.0 M solution in THF, 1.2 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of Methyl N-(1-Boc-piperidin-4-yl)-N-methylglycinate
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Dissolve the product from Step 1 (1.0 eq) in acetonitrile (MeCN, 0.3 M).
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Add potassium carbonate (K₂CO₃, 2.5 eq) and methyl bromoacetate (1.2 eq).
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Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Redissolve the residue in ethyl acetate, wash with water and then brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected product, which can be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of Methyl N-methyl-N-(piperidin-4-yl)glycinate (Deprotection)
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Dissolve the crude product from Step 2 in DCM (0.2 M).
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Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
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Remove the ice bath and stir the reaction at room temperature for 2 hours.
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Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Redissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
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Extract the aqueous layer three times with DCM.
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Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, Methyl N-methyl-N-(piperidin-4-yl)glycinate.
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure provides a valuable guide for characterization.[7]
| Analysis Type | Predicted Observations |
| ¹H NMR | ~3.7 ppm (s, 3H): -OCH₃ protons of the methyl ester. ~3.2 ppm (s, 2H): -CH₂- protons of the glycine backbone. ~3.0-3.2 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring. ~2.6-2.8 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring. ~2.3 ppm (s, 3H): -NCH₃ protons of the methylamine group. ~2.4-2.6 ppm (m, 1H): Proton on C4 of the piperidine ring. ~1.7-1.9 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring. ~1.4-1.6 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring. |
| ¹³C NMR | ~172 ppm: Carbonyl carbon of the ester. ~58-60 ppm: Methylene carbon of the glycine backbone. ~52 ppm: -OCH₃ carbon of the ester. ~50-52 ppm: C4 of the piperidine ring. ~45-47 ppm: C2 and C6 of the piperidine ring. ~42 ppm: -NCH₃ carbon. ~30-32 ppm: C3 and C5 of the piperidine ring. |
| IR Spectroscopy | ~1740 cm⁻¹: Strong C=O stretch from the ester. ~2940, 2860 cm⁻¹: C-H stretching from aliphatic groups. ~1100-1200 cm⁻¹: C-O stretching from the ester. ~1150-1250 cm⁻¹: C-N stretching. |
| Mass Spec. (ESI+) | Expected m/z: 187.14 [M+H]⁺ |
Applications in Medicinal Chemistry
Methyl N-methyl-N-(piperidin-4-yl)glycinate is not an end-product but a versatile intermediate. Its value lies in the strategic placement of functional groups that allow for diverse synthetic modifications.
Caption: Key modification sites for analog library synthesis.
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Site A (Piperidine Nitrogen): The secondary amine of the piperidine ring is a prime site for introducing diversity. Reaction with various aldehydes or ketones via reductive amination, or with acyl chlorides and sulfonyl chlorides, can install a wide array of substituents. This is critical for modulating properties like selectivity, solubility, and cell permeability. For example, this position is often functionalized in the development of antagonists for receptors like CXCR4 or the opioid receptors.[1]
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Site B (Ester Moiety): The methyl ester is an excellent handle for creating amide bonds. Coupling with various amines, including amino acids or other complex fragments, can generate extensive libraries of peptidomimetics.[5] Alternatively, the ester can be saponified to the corresponding carboxylic acid for isosteric replacement studies or reduced to a primary alcohol to introduce a different type of linker or hydrogen-bonding moiety.
This dual functionality makes the compound an ideal starting point for hit-to-lead optimization campaigns, allowing chemists to rapidly explore the chemical space around an initial pharmacophore.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for Methyl N-methyl-N-(piperidin-4-yl)glycinate. Therefore, precautions should be based on structurally related piperidine and amine compounds.
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General Hazards: Assumed to be a corrosive material that can cause skin burns and serious eye damage.[8] May be harmful if swallowed or inhaled.[8][9] Many substituted amines are irritants.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated chemical fume hood.[9]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[10]
Conclusion
Methyl N-methyl-N-(piperidin-4-yl)glycinate (CAS 734515-41-4) is a strategically designed chemical building block with significant potential in the field of drug discovery. Its structure combines the proven piperidine scaffold with two distinct points for synthetic diversification: the piperidine nitrogen and the exocyclic glycine ester. This allows for the systematic and efficient generation of compound libraries to probe structure-activity relationships. While not a therapeutic agent itself, its value as a versatile intermediate for creating novel and potent modulators of various biological targets is clear, making it a valuable asset for any medicinal chemistry program.
References
- The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
- Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
- UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]
- PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]
- ResearchGate. (2025). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Available at: [Link]
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
- ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available at: [Link]
- PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]
- ResearchGate. (2008). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Available at: [Link]
- PMC. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Available at: [Link]
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
- Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Research & Reviews: Journal of Medicinal & Organic Chemistry. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. 734515-41-4|Methyl N-methyl-N-(piperidin-4-yl)glycinate|BLD Pharm [bldpharm.com]
- 7. lehigh.edu [lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 [sigmaaldrich.com]
